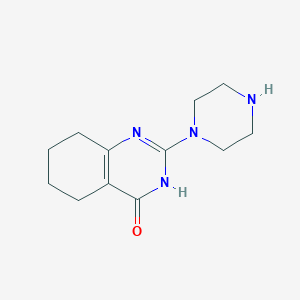

4(3H)-one, 2-(piperazin-1-yl)-5,6,7,8-tétrahydroquinazoline

Vue d'ensemble

Description

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapie contre le cancer : Inhibition de la PAK4

Ce composé a été identifié comme un inhibiteur potentiel de la kinase 4 activée par p21 (PAK4) . La PAK4 joue un rôle crucial dans la prolifération, la migration et l'invasion cellulaires, en particulier dans les cellules cancéreuses. Les inhibiteurs ciblant la PAK4 peuvent considérablement entraver la croissance et la propagation des cellules cancéreuses, offrant une stratégie thérapeutique prometteuse pour lutter contre le cancer. Le composé a montré une activité inhibitrice puissante contre la PAK4, avec le potentiel de perturber la prolifération et l'invasion des cellules A549, indiquant son application dans le développement de médicaments anticancéreux .

Activité antiproliférative

Les effets antiprolifératifs de ce composé s'étendent au-delà de l'inhibition de la PAK4. Il a été démontré qu'il inhibe la distribution du cycle cellulaire, ce qui est crucial pour contrôler la multiplication des cellules cancéreuses. En arrêtant le cycle cellulaire, le composé peut empêcher la croissance des tumeurs et constitue un atout précieux dans l'arsenal contre le cancer .

Inhibition de la migration et de l'invasion

La capacité du composé à inhiber la migration et l'invasion est particulièrement importante dans le contexte du cancer métastatique. En empêchant les cellules cancéreuses de se déplacer et d'envahir de nouveaux tissus, il peut potentiellement limiter la propagation du cancer dans le corps, ce qui en fait un axe de recherche important pour la prévention des métastases .

Inhibition du récepteur du facteur de croissance des fibroblastes (FGFR)

L'activation anormale des voies de signalisation du FGFR est impliquée dans divers types de tumeurs. Les composés qui peuvent inhiber les FGFR, comme celui en question, sont des candidats attrayants pour la thérapie contre le cancer. Ils peuvent interférer avec des processus clés tels que la prolifération cellulaire, la migration, l'angiogenèse, et plus encore, offrant un large éventail d'applications thérapeutiques .

Induction de l'apoptose

L'induction de l'apoptose, ou mort cellulaire programmée, est une stratégie vitale dans le traitement du cancer. Ce composé a été associé à l'induction de l'apoptose dans les cellules cancéreuses, ce qui est un effet souhaitable pour éliminer les cellules cancéreuses sans affecter les tissus sains .

Composé principal pour l'optimisation

En raison de ses activités puissantes et de sa faible masse moléculaire, ce composé est considéré comme un composé principal intéressant pour une optimisation future. Il sert de point de départ pour le développement de thérapies anticancéreuses plus efficaces et plus ciblées .

Modulation de l'activité des cellules étoilées hépatiques

Dans les maladies du foie, les cellules étoilées hépatiques jouent un rôle central dans le développement de la fibrose. Les composés qui peuvent moduler l'activité de ces cellules ont des applications potentielles dans le traitement de la fibrose hépatique et la prévention de sa progression vers la cirrhose .

Synthèse de nouveaux composés hétérocycliques

La structure du composé sert de base à la synthèse de nouveaux composés hétérocycliques ayant des activités biologiques potentielles. Cela ouvre des possibilités pour la découverte de nouveaux médicaments aux effets thérapeutiques divers .

Mécanisme D'action

Target of Action

Piperazine derivatives have been reported to show activity on neurotransmitter receptors .

Mode of Action

It is known that piperazine derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that piperazine derivatives can affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It is known that piperazine derivatives are extensively metabolized by cytochrome p450 3a4 .

Result of Action

It is known that piperazine derivatives can have various effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with p21-activated kinase 4 (PAK4), a serine/threonine protein kinase, which is involved in regulating cell growth, apoptosis, and cytoskeleton functions . The compound inhibits PAK4 activity, leading to reduced cell proliferation, migration, and invasion . Additionally, it has shown potential interactions with other kinases and proteins involved in cellular signaling pathways.

Cellular Effects

The effects of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one on various cell types and cellular processes are profound. It has been demonstrated to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with cell cycle distribution, migration, and invasion . The compound also affects cell signaling pathways, including the inhibition of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, it influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exerts its effects through various mechanisms. It binds to the active site of PAK4, inhibiting its kinase activity and disrupting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and receptors, further modulating cellular functions.

Dosage Effects in Animal Models

The effects of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antinociceptive effects in mouse and rat models of acute and neuropathic pain . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological activity . Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.

Propriétés

IUPAC Name |

2-piperazin-1-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFASCOKOIGPQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

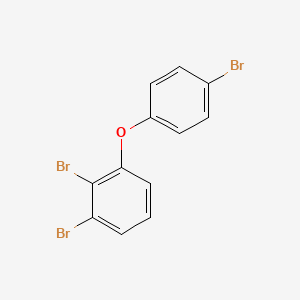

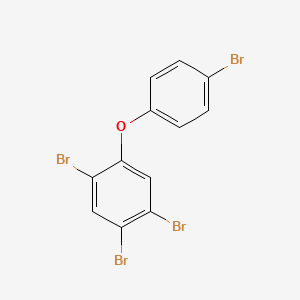

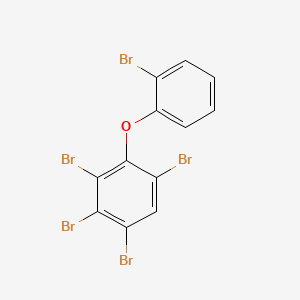

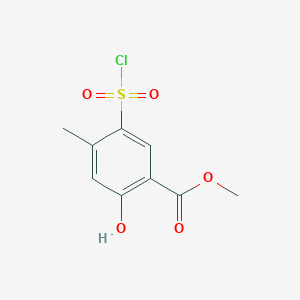

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)

![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)